1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Overview
Description
“1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole”, also known as DPP, is a heterocyclic compound. It has gained increasing attention in recent years due to its potential applications in various fields of research and industry. New derivatives of heterocyclic bearing pyrazole moiety were synthesized via green synthesis methods .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular formula of “1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole” is C16H12N4 . The molecular weight is 260.29 g/mol .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This strategy involves a sequential opening/closing cascade reaction .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods, including condensation reactions that demonstrate the compound's versatility in organic synthesis. For instance, Akbas et al. (2017) detailed the synthesis of 3,5-diphenyl-1H-pyrazole using dibenzoylmethane and thiosemicarbazide, highlighting the compound's structural confirmation via spectroscopic methods and density functional theory (DFT) calculations (Akbas et al., 2017).
Vibrational Spectroscopy and Molecular Structure : Research by Demir et al. (2016) on the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole provided insights into the compound's stability, hyperconjugative interactions, and intramolecular charge transfer, underlined by DFT-B3LYP methods (Demir et al., 2016).
Biological and Pharmacological Activities
Antibacterial and Antioxidant Activities : Golea Lynda (2021) investigated derivatives containing pyrazole moieties, elucidating their moderate antibacterial and antioxidant activities. This study emphasizes the biological relevance of pyrazole derivatives in combating microbial infections and oxidative stress (Golea Lynda, 2021).
Anti-inflammatory and Antimicrobial Agents : A study on pyrazole chalcones by Bandgar et al. (2009) revealed their potential as anti-inflammatory, antioxidant, and antimicrobial agents, showcasing the compound's multifaceted biological applications (Bandgar et al., 2009).
Material Science and Light Emission
- Organic Light Emitting Diodes (OLEDs) : Research by Lu et al. (2000) on pyrazoline derivatives demonstrated their utility as blue light-emitting materials for OLEDs, contributing to advances in display and lighting technologies (Lu et al., 2000).
Computational Studies and Theoretical Analysis
- Molecular Docking and DFT Studies : Investigations include DFT and molecular docking analyses to predict the interaction mechanisms and stability of pyrazole derivatives, offering a computational perspective on their chemical and biological properties (Pillai et al., 2017).
properties
IUPAC Name |
3,6-diphenyl-1,4-dihydropyrazolo[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-3-7-11(8-4-1)13-15-16(20-17-13)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJYQSXFBAIQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2NN=C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376224 | |
Record name | 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole | |
CAS RN |
60492-61-7 | |
Record name | 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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